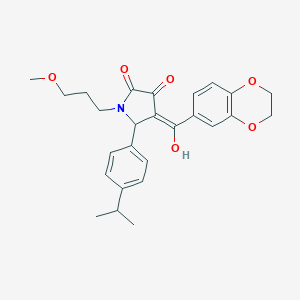![molecular formula C26H32N2O6 B266755 3-hydroxy-4-(5-methyl-2-furoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266755.png)
3-hydroxy-4-(5-methyl-2-furoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-4-(5-methyl-2-furoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as JNJ-10181457, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective antagonist of the dopamine D3 receptor, which has been implicated in several neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. In
作用机制
The dopamine D3 receptor is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical regions of the brain. Activation of this receptor has been implicated in several neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. JNJ-10181457 acts as a selective antagonist of the dopamine D3 receptor, blocking its activation by endogenous dopamine and other ligands. This blockade has been shown to reduce drug-seeking behavior and improve cognitive function in animal models of these disorders.
Biochemical and Physiological Effects
JNJ-10181457 has been shown to have several biochemical and physiological effects. In animal models, JNJ-10181457 has been shown to reduce dopamine release in the nucleus accumbens, a key region involved in reward and motivation. This reduction in dopamine release is thought to underlie the compound's ability to reduce drug-seeking behavior. In addition, JNJ-10181457 has been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease, possibly by modulating dopamine release in the prefrontal cortex.
实验室实验的优点和局限性
JNJ-10181457 has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, making it a useful tool for investigating the role of this receptor in various neurological and psychiatric disorders. In addition, JNJ-10181457 has been optimized for high purity and high yields, making it suitable for large-scale production. However, there are also some limitations to using JNJ-10181457 in lab experiments. For example, its potency and selectivity may vary depending on the experimental conditions, and it may interact with other receptors or signaling pathways.
未来方向
There are several future directions for research involving JNJ-10181457. One area of interest is its potential as a treatment for addiction, schizophrenia, and Parkinson's disease. Further studies are needed to determine the optimal dosing and administration regimens for these disorders, as well as to investigate potential side effects and interactions with other drugs. Another area of interest is the development of new compounds that target the dopamine D3 receptor with greater potency and selectivity than JNJ-10181457. These compounds could have even greater therapeutic potential for these disorders.
合成方法
The synthesis of JNJ-10181457 involves several steps, starting from commercially available starting materials. The key intermediate in the synthesis is 3-(4-morpholinyl)propylamine, which is reacted with 5-methyl-2-furoyl chloride to yield the corresponding amide. This amide is then coupled with 3-propoxybenzaldehyde to give the final product. The synthesis of JNJ-10181457 has been optimized to yield high purity and high yields, making it suitable for large-scale production.
科学研究应用
JNJ-10181457 has been extensively studied for its potential therapeutic applications. As a selective antagonist of the dopamine D3 receptor, JNJ-10181457 has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease. In addition, JNJ-10181457 has been investigated as a potential treatment for obesity and other metabolic disorders.
属性
分子式 |
C26H32N2O6 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC 名称 |
3-(5-methylfuran-2-carbonyl)-1-(3-morpholin-4-ium-4-ylpropyl)-5-oxo-2-(3-propoxyphenyl)-2H-pyrrol-4-olate |
InChI |
InChI=1S/C26H32N2O6/c1-3-14-33-20-7-4-6-19(17-20)23-22(24(29)21-9-8-18(2)34-21)25(30)26(31)28(23)11-5-10-27-12-15-32-16-13-27/h4,6-9,17,23,30H,3,5,10-16H2,1-2H3 |
InChI 键 |
QUKHCYBAGYXJJY-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=C(O4)C |
规范 SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCC[NH+]3CCOCC3)[O-])C(=O)C4=CC=C(O4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate](/img/structure/B266672.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266685.png)


![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266689.png)
![5-[4-(allyloxy)phenyl]-1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266693.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266694.png)
![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-4,5-dioxo-1-(2-phenylethyl)pyrrolidin-2-yl]benzoate](/img/structure/B266696.png)
![1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266697.png)
![1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266700.png)
![5-(3-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266701.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266707.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266708.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266709.png)